An In-Depth Technical Guide to Ethyl Chlorofluoroacetate: Properties, Synthesis, and Applications
An In-Depth Technical Guide to Ethyl Chlorofluoroacetate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of ethyl chlorofluoroacetate, a versatile building block in modern organic synthesis. With full editorial control, this document is structured to deliver in-depth technical information, moving beyond a standard template to offer a narrative grounded in scientific integrity and practical application. We will delve into its core properties, synthesis, reactivity, and significant applications in the pharmaceutical and agrochemical industries, supported by authoritative references.
Core Properties and Identification
Ethyl chlorofluoroacetate, a halogenated ester, is a colorless liquid that serves as a valuable reagent for introducing the monofluoromethyl group, a moiety of increasing importance in medicinal and agricultural chemistry due to its unique electronic properties.
Chemical Identity
-
Chemical Name: Ethyl 2-chloro-2-fluoroacetate
-
Synonyms: Chlorofluoroacetic acid ethyl ester[1]
Physicochemical Properties
A summary of the key physical and chemical properties of ethyl chlorofluoroacetate is presented in the table below. These properties are crucial for its handling, reaction setup, and purification.
| Property | Value | Reference |
| Appearance | Colorless to almost colorless clear liquid | [1] |
| Boiling Point | 130-133 °C (lit.) | [1][2] |
| Density | 1.212 g/mL at 25 °C (lit.) | [2] |
| Refractive Index (n20/D) | 1.396 (lit.) | [2] |
| Flash Point | 51.67 °C (closed cup) |
Synthesis of Ethyl Chlorofluoroacetate
The reliable synthesis of ethyl chlorofluoroacetate is paramount for its application in research and development. A well-established and detailed procedure is documented in Organic Syntheses, which provides a robust method for its preparation.
Recommended Synthetic Protocol
The following protocol is adapted from the procedure by Young and Tarrant, as described in Organic Syntheses. This method involves the reaction of 2-chloro-1,1,2-trifluoroethyl ethyl ether with sulfuric acid.
Experimental Workflow for the Synthesis of Ethyl Chlorofluoroacetate
Caption: Workflow for the synthesis of ethyl chlorofluoroacetate.
Step-by-Step Methodology:
-
Apparatus Setup: A 2-liter, three-necked round-bottomed flask is equipped with a mechanical stirrer, a 500-mL dropping funnel, and a thermometer. A tube is fitted to the third neck to vent the evolved hydrogen fluoride to a safe location.
-
Charging the Reactor: The flask is charged with 340 g (2.09 moles) of crude 2-chloro-1,1,2-trifluoroethyl ethyl ether and cooled in an ice bath to below 5°C.
-
Acid Addition: From the dropping funnel, 228 mL of 96% sulfuric acid (420 g, 4.1 moles) is added at a rate that maintains the reaction temperature between 5–15°C. This addition typically takes 30–45 minutes.
-
Reaction: The reaction mixture is stirred at 10°C for 2 hours.
-
Workup: The mixture is then carefully poured onto a mixture of 1 kg of crushed ice and 500 mL of water. The product separates as the lower, oily layer.
-
Purification: The crude ester is separated and washed with three 25-mL portions of saturated sodium bicarbonate solution until it is free of acid. It is then washed with four 25-mL portions of water and dried over 10 g of Drierite.
-
Final Purification: The crude, dried ester is purified by fractional distillation to yield pure ethyl chlorofluoroacetate (b.p. 129–130°C).
Note: The evolved hydrogen fluoride is corrosive and will etch glassware. It is crucial to handle it with appropriate safety precautions in a well-ventilated fume hood.
Spectroscopic Characterization
A thorough understanding of the spectroscopic data of ethyl chlorofluoroacetate is essential for reaction monitoring and product characterization.
¹H NMR Spectroscopy
The ¹H NMR spectrum of ethyl chlorofluoroacetate in CDCl₃ shows the expected signals for the ethyl group and the methine proton.
-
δ 6.30 ppm (d, 1H, J = 48.4 Hz): This doublet corresponds to the proton on the α-carbon (CHClF). The large coupling constant is due to the coupling with the adjacent fluorine atom.
-
δ 4.36 ppm (q, 2H, J = 7.1 Hz): This quartet is assigned to the methylene protons (-OCH₂CH₃) of the ethyl group, split by the neighboring methyl protons.
-
δ 1.36 ppm (t, 3H, J = 7.1 Hz): This triplet corresponds to the methyl protons (-OCH₂CH₃) of the ethyl group, split by the adjacent methylene protons.
¹³C NMR Spectroscopy
Infrared (IR) Spectroscopy
The IR spectrum of ethyl chlorofluoroacetate will be dominated by a strong absorption band for the carbonyl (C=O) stretch of the ester group, typically in the range of 1740-1760 cm⁻¹. Other characteristic peaks will include C-O stretching and C-H stretching vibrations. For comparison, the C=O stretch of ethyl chloroacetate is observed at 1748.9 cm⁻¹.
Mass Spectrometry
The mass spectrum of ethyl chlorofluoroacetate will show the molecular ion peak (M⁺) at m/z = 140. Due to the presence of chlorine, an M+2 peak with approximately one-third the intensity of the M⁺ peak will also be observed. Common fragmentation patterns for esters include the loss of the alkoxy group (-OC₂H₅) and the cleavage of the α-carbon bond.
Chemical Reactivity and Synthetic Applications
Ethyl chlorofluoroacetate is a versatile building block due to its multiple reactive sites. The presence of two different halogen atoms on the α-carbon, along with the ester functionality, allows for a range of chemical transformations.
Nucleophilic Substitution
The chlorine atom is a good leaving group and can be displaced by various nucleophiles. This allows for the introduction of a wide range of functional groups at the α-position.
General Nucleophilic Substitution Workflow
Caption: General scheme for nucleophilic substitution reactions.
This reactivity is particularly useful in the synthesis of fluorinated amino acids and other bioactive molecules.
Reformatsky Reaction
Ethyl chlorofluoroacetate can participate in the Reformatsky reaction, where it reacts with an aldehyde or ketone in the presence of a metal, typically zinc, to form β-hydroxy-α-fluoroesters. This reaction is a powerful tool for carbon-carbon bond formation. The stereoselectivity of this reaction can often be controlled by the choice of reaction conditions and substrates.
Applications in Pharmaceutical and Agrochemical Synthesis
The introduction of fluorine into drug candidates can significantly modulate their metabolic stability, lipophilicity, and binding affinity. Ethyl chlorofluoroacetate serves as a key starting material for incorporating the fluoromethyl group into complex molecules.
While a direct synthesis of a marketed drug using ethyl chlorofluoroacetate as a starting material is not prominently documented in readily available literature, its utility is evident in the synthesis of key intermediates. For instance, α-fluoro-α-halo esters are used in the synthesis of fluorinated analogs of existing drugs to improve their pharmacokinetic profiles.
In the agrochemical sector, the principles of using halogenated building blocks are well-established. For example, the herbicide fluoroglycofen-ethyl is synthesized using ethyl chloroacetate, highlighting the industrial relevance of such halogenated esters in the synthesis of complex agrochemicals. While this specific example does not use ethyl chlorofluoroacetate, it demonstrates the analogous synthetic strategies employed.
Safety and Handling
Ethyl chlorofluoroacetate is a hazardous chemical and must be handled with appropriate safety precautions.
-
Hazards: It is a flammable liquid and vapor. It causes severe skin burns and eye damage. It is also harmful if swallowed or inhaled.
-
Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Keep away from heat, sparks, and open flames.
-
First Aid:
-
Skin contact: Immediately flush with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.
-
Eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Conclusion
Ethyl chlorofluoroacetate is a valuable and versatile reagent in organic synthesis. Its unique combination of functional groups allows for a variety of chemical transformations, making it a key building block for the synthesis of complex, fluorinated molecules. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective and safe use in research and development, particularly in the fields of medicinal and agricultural chemistry. The information presented in this guide, grounded in authoritative sources, provides a solid foundation for scientists and researchers working with this important compound.
